molecular formula C21H17NO4 B6524846 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929450-78-2

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No. B6524846
CAS RN: 929450-78-2
M. Wt: 347.4 g/mol
InChI Key: QJLWCHRXYNFKJW-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a chemical compound that belongs to the coumarin family . Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings . They have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . In one method, 7-amino-4-methylcoumarin was reacted with a number of organic halides to synthesize new coumarin derivatives . Another method involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .


Molecular Structure Analysis

The molecular structure of coumarin derivatives can be characterized by various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry . The optimization geometry, frontier molecular orbitals (FMOs), thermodynamic parameters, and chemical reactivity can be discussed using DFTB3LYP by 6-311G* basis set .


Chemical Reactions Analysis

Coumarin derivatives have been synthesized under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . The reaction conditions are mild and efficient, yielding good results .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be determined by various methods. For instance, melting points can be determined using a melting point apparatus . The bond dissociation energy (BDE) can be studied to investigate the potency of these molecules against autoxidation mechanism .

Future Directions

The coumarin derivatives showed high potential for further development as anti-Alzheimer agents . Moreover, due to the growing concern about chemicals and their impact on the environment, greener and faster reaction conditions need to be incorporated in the synthesis of these compounds .

Mechanism of Action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties .

Mode of Action

Coumarin derivatives have been tested for various biological activities such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by coumarin derivatives , it can be inferred that multiple pathways could be affected, each leading to different downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. Given the wide range of biological activities exhibited by coumarin derivatives , the results of action could vary significantly.

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-9-14-16(10-18(24)26-20(14)12(11)2)21-19(22-13(3)23)15-6-4-5-7-17(15)25-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLWCHRXYNFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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